Resveratroloside Resveratroloside Resveratroloside is a natural product found in Pinus sylvestris, Paeonia lactiflora, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 38963-95-0
VCID: VC21348601
InChI: InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-5-3-11(4-6-15)1-2-12-7-13(22)9-14(23)8-12/h1-9,16-26H,10H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1
SMILES:
Molecular Formula: C20H22O8
Molecular Weight: 390.4 g/mol

Resveratroloside

CAS No.: 38963-95-0

Cat. No.: VC21348601

Molecular Formula: C20H22O8

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

Resveratroloside - 38963-95-0

CAS No. 38963-95-0
Molecular Formula C20H22O8
Molecular Weight 390.4 g/mol
IUPAC Name (2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-5-3-11(4-6-15)1-2-12-7-13(22)9-14(23)8-12/h1-9,16-26H,10H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1
Standard InChI Key RUOKEYJFAJITAG-CUYWLFDKSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Canonical SMILES C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O

Chemical Properties and Structure

Molecular Identification and Basic Properties

Resveratroloside is identified by its Chemical Abstracts Service (CAS) number 38963-95-0 and has the molecular formula C₂₀H₂₂O₈ with a molecular weight of 390.38 g/mol . This natural compound represents a glycosylated form of resveratrol, featuring a glucose moiety attached to the basic stilbene structure. The canonical SMILES notation for resveratroloside is OC1=CC(O)=CC(/C=C/C(C=C2)=CC=C2O[C@@H]3OC@@HCO)=C1, which describes its complex molecular structure with multiple hydroxyl groups and a glycosidic bond .

For research purposes, resveratroloside is typically provided as a powder or in solution form. Sample solutions are commonly provided at concentrations of 25 μL, 10mM for laboratory investigations . The compound exhibits specific solubility characteristics that influence its handling and application in experimental settings.

Stock Solution Preparation Guidelines

For laboratory research applications, precise preparation of resveratroloside stock solutions is essential. The following table provides guidelines for preparing solutions at different concentrations:

Concentration1 mg amount5 mg amount10 mg amount
1 mM2.5616 mL12.808 mL25.6161 mL
5 mM0.5123 mL2.5616 mL5.1232 mL

These preparation guidelines ensure consistent concentration and optimal activity of resveratroloside in experimental settings . For shipping purposes, evaluation sample solutions are typically transported with blue ice, while other quantities can be shipped at room temperature or with blue ice upon specific request .

Biological Activities and Mechanisms

Inhibition of α-Glucosidase

One of the most significant biological activities of resveratroloside is its potent inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into glucose in the digestive tract. Research has demonstrated that resveratroloside acts as a competitive inhibitor of α-glucosidase with an IC50 value of 22.9 ± 0.17 μM . This inhibitory effect is remarkably stronger than that of acarbose (IC50 = 264 ± 3.27 μM) and resveratrol (IC50 = 108 ± 2.13 μM), two well-established α-glucosidase inhibitors .

Enzyme kinetic assays have confirmed the competitive nature of this inhibition, indicating that resveratroloside competes with the natural substrate for binding to the active site of the enzyme. This competitive inhibition mechanism has been further validated through molecular docking experiments, which have shown that resveratroloside occupies the catalytic site of α-glucosidase and forms strong hydrogen bonds with specific residues of the enzyme .

The potent α-glucosidase inhibitory activity of resveratroloside provides a mechanistic explanation for its observed effects on postprandial blood glucose levels. By inhibiting this enzyme, resveratroloside effectively delays the breakdown of complex carbohydrates in the digestive tract, resulting in a slower and more gradual increase in blood glucose levels after meals.

Comparative Analysis with Related Compounds

Relationship with Other Glycosylated Analogues

Resveratroloside belongs to a family of glycosylated resveratrol analogues that includes piceid and piceatannol glucoside. These compounds share the common feature of having a glucose moiety attached to a stilbene backbone, though the position and configuration of the glycosidic bond may vary .

Similarly, a resveratrol-glycoside has been demonstrated to be more effective than resveratrol against hepatitis B virus, highlighting the potential advantages of glycosylation in enhancing certain biological activities . These findings suggest that the glycosylation pattern of resveratrol derivatives, including resveratroloside, may significantly influence their therapeutic potential for various applications.

Future Perspectives and Research Directions

Addressing Pharmacokinetic Challenges

Like many natural compounds, resveratroloside may face challenges related to bioavailability, stability, and pharmacokinetic properties. Future research should focus on comprehensive pharmacokinetic studies to understand its behavior in biological systems, including absorption, distribution, metabolism, and excretion patterns.

Developing innovative formulation strategies to enhance the bioavailability and stability of resveratroloside would be valuable for optimizing its therapeutic potential. Approaches such as nanoencapsulation, lipid-based delivery systems, or structural modifications could be explored to address these challenges while maintaining the compound's biological activity.

Comparative pharmacokinetic studies examining resveratroloside alongside other resveratrol derivatives would provide insights into the impact of glycosylation on the compound's biological fate. Such information would be valuable for selecting the most appropriate resveratrol derivative for specific therapeutic applications.

Expanding Therapeutic Applications

While current research has primarily focused on the antidiabetic and cardioprotective potential of resveratroloside, future studies could explore its efficacy in other therapeutic areas. As a derivative of resveratrol, which exhibits a wide range of biological activities, resveratroloside may have potential applications in areas such as cancer prevention, neuroprotection, and anti-inflammatory therapy.

Screening resveratroloside against various biological targets and pathways would help identify new therapeutic applications and guide more targeted investigations. Additionally, examining its effects in different disease models would provide a broader understanding of its therapeutic potential.

Combination studies evaluating the synergistic effects of resveratroloside with other natural compounds or pharmaceutical agents could reveal novel therapeutic strategies. Such combinations might enhance efficacy, reduce required doses, or address multiple aspects of complex diseases.

Advancing Clinical Development

Progressing resveratroloside from preclinical research to clinical development represents a critical step in realizing its therapeutic potential. Well-designed clinical trials are needed to evaluate its safety, efficacy, and optimal dosing in humans, particularly for applications in diabetes management and cardiovascular health.

Developing standardized methods for the extraction, purification, and quality control of resveratroloside would be essential for ensuring consistent product quality for both research and potential commercial applications. Establishing reliable sources for large-scale production of resveratroloside would also be necessary for clinical development and eventual commercialization.

Regulatory considerations, including safety assessments and compliance with pharmaceutical standards, would need to be addressed as part of the clinical development process. Collaborative efforts between academic researchers, pharmaceutical companies, and regulatory agencies would facilitate this transition from promising compound to therapeutic agent.

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